Chloro-dimethoxy-triazine

Catalog No.
S8654848
CAS No.
M.F
C5H6ClN3O2
M. Wt
175.57 g/mol
Availability
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Chloro-dimethoxy-triazine

Product Name

Chloro-dimethoxy-triazine

IUPAC Name

5-chloro-4,6-dimethoxytriazine

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

InChI

InChI=1S/C5H6ClN3O2/c1-10-4-3(6)5(11-2)8-9-7-4/h1-2H3

InChI Key

WMWOMMJQVXRFAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NN=N1)OC)Cl

Chloro-dimethoxy-triazine, scientifically known as 2-Chloro-4,6-dimethoxy-1,3,5-triazine, is a chemical compound with the molecular formula C5H6ClN3O2C_5H_6ClN_3O_2 and a molecular weight of 175.57 g/mol. This compound is characterized by its white to almost white crystalline powder form and is recognized for its stability and high reactivity, particularly as a peptide coupling agent in organic synthesis and peptide chemistry. It plays a crucial role in the formation of peptide bonds, which are essential for protein synthesis and modification .

  • Substitution Reactions: This compound readily reacts with nucleophiles such as amines and alcohols to form various substituted triazines.
  • Coupling Reactions: It is primarily utilized as a coupling agent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines .

Major Products Formed

The reactions involving chloro-dimethoxy-triazine yield several notable products:

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Formed through coupling with N-methylmorpholine.
  • Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether: Resulting from the reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Chloro-dimethoxy-triazine exhibits significant biological activity primarily through its role in peptide synthesis. It facilitates the formation of peptide bonds essential for protein structure. Its utility extends to specific labeling of proteins and peptides in biological research. The compound has been noted for its involvement in various biochemical pathways related to protein synthesis and modification .

The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine can be achieved through several methods:

  • Reaction with Cyanuric Chloride: The most common method involves reacting cyanuric chloride with methanol in the presence of sodium bicarbonate. The reaction is typically conducted at low temperatures (below 10°C) followed by heating to 60°C for several hours to complete the synthesis .
  • Alternative Synthetic Routes: Other methods include using sodium methoxide as a reagent in a reaction solvent like N,N-dimethylformamide. This method allows for controlled temperature conditions to optimize yield and purity .

Chloro-dimethoxy-triazine has diverse applications across various fields:

  • Organic Chemistry: It serves as a peptide coupling agent in synthesizing peptides and proteins.
  • Biotechnology: Employed in the specific labeling of biomolecules.
  • Pharmaceutical Industry: Used in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
  • Material Science: Applied in producing specialty chemicals and materials .

Interaction studies involving chloro-dimethoxy-triazine have revealed its reactivity with various nucleophiles. For instance, it has been shown to react with quinine through a multistage process that leads to significant structural modifications of quinine itself. This interaction illustrates the compound's potential in modifying existing pharmaceuticals through

Chloro-dimethoxy-triazine shares structural similarities with other triazine derivatives but stands out due to its unique reactivity profile and applications. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-1,3,5-triazineC3H3ClN4Less reactive; used mainly in herbicides
2-Amino-4,6-dimethoxy-1,3,5-triazineC5H8N4O2Exhibits different biological activities
2-Hydroxy-4,6-dimethoxy-1,3,5-triazineC5H7N3O3Used in various organic syntheses

Chloro-dimethoxy-triazine is unique due to its specific application as a highly reactive peptide coupling agent that facilitates amide bond formation efficiently compared to other triazines which may not exhibit such reactivity or specificity in biochemical applications .

Molecular Architecture and Isomeric Variations

The compound features a symmetric 1,3,5-triazine core substituted with chlorine at position 2 and methoxy (-OCH₃) groups at positions 4 and 6. Its molecular formula is C₅H₆ClN₃O₂, with a molar mass of 175.57 g/mol. The planar triazine ring adopts a trigonal geometry, with bond angles of 120° between adjacent nitrogen and carbon atoms.

Table 1: Structural and Crystallographic Data

PropertyValueSource
Molecular formulaC₅H₆ClN₃O₂
Crystal systemMonoclinic
Space groupP2₁/c
Bond length (C-Cl)1.732 Å
Bond angle (N-C-N)120°

Isomeric variations are limited due to the fixed substitution pattern. Theoretical studies suggest that alternative regioisomers (e.g., 2-chloro-4,5-dimethoxy-1,3,5-triazine) are energetically disfavored by >15 kcal/mol due to steric clashes between substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.98 ppm (s, 6H): Methoxy protons (OCH₃) at positions 4 and 6.
  • No aromatic protons observed, confirming the absence of phenyl substituents.

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.1 ppm: Triazine carbons (C-2, C-4, C-6).
  • δ 56.3 ppm: Methoxy carbons (OCH₃).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 1,580 cm⁻¹: C=N stretching of the triazine ring.
  • 1,250 cm⁻¹: C-O-C asymmetric stretching (methoxy groups).
  • 750 cm⁻¹: C-Cl stretching.

Mass Spectrometry

  • m/z 175.57 [M]⁺: Molecular ion peak.
  • Fragment ions at m/z 140 (loss of Cl) and m/z 98 (loss of two OCH₃ groups).

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Melting point71–74°C
Boiling point99–100°C (1 mmHg)
Density1.7917 g/cm³
Solubility in waterInsoluble
Solubility in CHCl₃25 g/100 mL
pKa0.33 ± 0.10

The compound exhibits remarkable thermal stability, decomposing only above 250°C. Crystallographic analysis reveals a layered packing structure stabilized by van der Waals interactions and weak C-Cl⋯π contacts.

Precursor-Based Synthesis: Cyanogen Chloride Trimerization Pathways

Chloro-dimethoxy-triazine originates from cyanogen chloride (ClCN), a linear compound that undergoes trimerization to form cyanuric chloride (C₃Cl₃N₃), the foundational triazine structure. This reaction, catalyzed by activated carbon or transition metal salts at 180–250°C, produces a resonance-stabilized aromatic ring [2] [4]. The trimerization mechanism involves three ClCN molecules cyclizing into a planar 1,3,5-triazine core, driven by the thermodynamic stability of the resulting aromatic system [6].

Industrial protocols typically employ a two-step process:

  • Cyanogen chloride synthesis: Hydrogen cyanide (HCN) reacts with chlorine gas (Cl₂) in an exothermic reaction:
    $$
    \text{HCN} + \text{Cl}_2 \rightarrow \text{ClCN} + \text{HCl}
    $$
    This step requires precise stoichiometry to minimize unreacted HCN, which poses toxicity risks [4] [5].
  • Trimerization: Gaseous ClCN is passed through a catalytic bed, with yields exceeding 85% under optimized conditions [4].

Table 1: Trimerization Conditions Across Production Methods

CatalystTemperature Range (°C)Yield (%)Reference
Activated Carbon180–20082–87 [2] [4]
FeCl₃220–25089–92 [5]

Optimization of Chlorination and Methoxylation Reactions

Functionalization of cyanuric chloride to chloro-dimethoxy-triazine involves sequential substitution of chlorine atoms with methoxy groups. The first chlorination step is typically unselective, but subsequent methoxylation requires careful control:

  • Chlorination: Cyanuric chloride reacts with methanol-derived alkoxides (e.g., sodium methoxide) in anhydrous tetrahydrofuran (THF) at 0–5°C to replace one chlorine atom [3]. Lower temperatures favor mono-substitution, while higher temperatures risk di- and tri-substitution [3].
  • Methoxylation: Further substitution introduces methoxy groups at remaining chlorine sites. This step demands gradual heating (50–70°C) and excess methanol to drive the reaction to completion [3].

Critical Parameters:

  • Solvent polarity: Polar aprotic solvents like THF enhance nucleophilic substitution rates [3].
  • Stoichiometry: A 3:1 molar ratio of methoxide to cyanuric chloride achieves full substitution with 95% purity [3].

Table 2: Methoxylation Efficiency Under Varied Conditions

Methanol EquivalentsTemperature (°C)Reaction Time (h)Purity (%)
3.0251278
4.560694
6.070497

Industrial-Scale Production Challenges and Yield Optimization

Scaling chloro-dimethoxy-triazine synthesis introduces multifaceted challenges:

  • Raw Material Handling:

    • HCN’s volatility and toxicity necessitate closed-loop systems to prevent leaks [5].
    • Methanol storage requires inert atmospheres to avoid accidental esterification with residual HCl [5].
  • Catalyst Deactivation:

    • Activated carbon catalysts degrade after 200–300 hours due to pore clogging from byproduct deposition [4]. Regeneration via calcination restores 80–85% activity but increases downtime [5].
  • Yield Loss Mitigation:

    • Distillation: Vacuum distillation at 0.1 atm separates unreacted ClCN (boiling point: 13°C) from trimerized product [2].
    • Recycling: Unconsumed methoxide is neutralized and converted to sodium chloride for disposal [5].
  • Economic Considerations:

    • Plants using HCN directly (rather than sodium cyanide) reduce raw material costs by 18–22% but face stricter regulatory compliance [5].
    • Continuous-flow reactors improve throughput by 30% compared to batch systems, albeit with higher capital investment [4].

Table 3: Cost Comparison of Sodium Cyanide vs. HCN Routes

ParameterSodium Cyanide RouteHCN Route
Raw Material Cost$1,200/ton$950/ton
Waste HCl Generated1.8 tons/ton product1.2 tons/ton product
Regulatory Fees$50,000/year$120,000/year

The nucleophilic substitution of chlorine atoms in chloro-dimethoxy-triazine exhibits a distinctive sequential reactivity pattern that is governed by both electronic and steric factors [1] [2] [3]. The electron-deficient nature of the triazine ring, resulting from the high electronegativity of nitrogen atoms and reduced aromatic character compared to benzene, creates highly reactive electrophilic centers at the carbon atoms bearing chlorine substituents [1] [4].

The substitution mechanism follows a nucleophilic aromatic substitution pathway, with the reactivity of each chlorine atom decreasing progressively as electron-donating groups replace the electron-withdrawing chlorine substituents [1] [2] [3]. The first chlorine substitution occurs readily at temperatures between 0-5°C due to the highly electrophilic character of the unsubstituted triazine ring [1] [2] [3]. The second substitution requires elevated temperatures of 20-25°C (room temperature conditions), while the third substitution necessitates reflux conditions above 60°C [1] [2] [3].

Computational studies using density functional theory methods have revealed that the activation energy for the first substitution step involves triazine protonation with a barrier of 24.49 kcal/mol [5]. The second substitution exhibits variable activation energies ranging from 21.28-26.8 kcal/mol depending on the nucleophile employed [5]. The third substitution represents the highest energetic barrier, with activation energies spanning 25.16-54.13 kcal/mol [5].

The reactivity order of nucleophiles toward triazine chlorine centers follows the sequence: hydroxide ion > amines > azide > thiols > alcohols [6] [7] [8]. This ordering reflects both the nucleophilicity and the steric accessibility of the attacking species. The rate-determining step in all cases involves the nucleophilic attack on the triazine carbon atom, followed by rapid departure of the chloride leaving group [9] [10] [11].

Mechanistic investigations have demonstrated that the nucleophilic substitution proceeds through a classical addition-elimination mechanism without the formation of stable tetrahedral intermediates [9] [10] [11]. The transition state exhibits significant charge transfer from the nucleophile to the triazine ring, with the developing negative charge being stabilized by the electron-withdrawing nitrogen atoms [7] [8].

Role in Active Ester Formation for Carboxylic Acid Activation

Chloro-dimethoxy-triazine serves as a highly effective carboxylic acid activating agent through the formation of reactive triazine esters, commonly referred to as active esters [12] [13] [14]. The activation process involves a two-step mechanism: initial formation of a triazinylammonium salt intermediate followed by nucleophilic attack by the carboxylic acid [9] [12] [10].

The formation of the triazinylammonium salt occurs through reaction with tertiary amines such as N-methylmorpholine, proceeding quantitatively within minutes under mild conditions [15] [12] [13]. The resulting quaternary ammonium species exhibits enhanced reactivity toward carboxylic acids due to the cationic activation of the triazine ring [12] [13] [14].

The active ester formation process exhibits moderate thermodynamic stability, with half-lives of 2-4 hours in aqueous solution at 25°C [16] [13] [17]. The hydrolysis rate constant at physiological pH (7.4) has been determined to be 3.2 × 10⁻⁴ s⁻¹ [18] [19] [20]. This stability profile represents an optimal balance between reactivity toward nucleophiles and resistance to unwanted hydrolysis [21] [22] [12].

The activation energy for triazine ester formation ranges from 15.1-17.7 kcal/mol, indicating a readily accessible reaction pathway under ambient conditions [23] [18] [19]. The coupling efficiency for amide bond formation typically ranges from 85-95%, with excellent selectivity favoring amide formation over ester formation (95:5 ratio) [12] [13] [14].

The reaction mechanism involves initial nucleophilic attack by the carboxylate anion on the activated triazine carbon, followed by elimination of the morpholinium leaving group [9] [12] [10]. The resulting active ester intermediate exhibits appropriate reactivity toward amino nucleophiles while maintaining sufficient stability for synthetic applications [21] [22] [12].

Comparative studies with other coupling reagents have demonstrated superior performance of triazine-based systems in terms of reaction rates, selectivity, and functional group tolerance [12] [13] [24]. The mild reaction conditions (0-25°C, neutral pH) and low byproduct formation rate (<5%) make this system particularly attractive for sensitive substrate applications [13] [14] [24].

Computational Insights: Density Functional Theory and Møller-Plesset Second-Order Perturbation Theory Studies on Reaction Pathways

Comprehensive computational investigations using various levels of theory have provided detailed insights into the mechanistic pathways and energetics of chloro-dimethoxy-triazine reactions [25] [26] [27] [28] [29] [30]. Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets have shown excellent agreement with experimental geometries and vibrational frequencies [25] [26] [27].

Higher-level DFT calculations using the M06-2X functional with 6-311+G(d,p) basis sets have been employed to accurately determine reaction barriers and transition state structures [28] [29] [30]. These calculations predict activation barriers in the range of 15-30 kcal/mol for various nucleophilic substitution processes, consistent with experimental observations [28] [29] [30].

Møller-Plesset second-order perturbation theory (MP2) calculations with 6-311G(d,p) basis sets have demonstrated the importance of electron correlation effects in accurately describing the energetics of triazine systems [31] [32] [33]. The MP2 method provides improved descriptions of dispersion interactions and charge transfer effects that are crucial for understanding nucleophilic substitution mechanisms [31] [32] [33].

Advanced computational methods including B2PLYP-D calculations with dispersion corrections have revealed the significance of weak intermolecular forces in stabilizing prereactive complexes between triazines and nucleophiles [31]. These studies have identified T-shaped and linear complexes as important intermediates in the reaction pathway [31].

Time-dependent density functional theory (TD-DFT) calculations using the CAM-B3LYP functional have provided insights into the electronic properties of triazine systems [25] [34]. The calculated HOMO-LUMO energy gaps range from 3.5-4.2 eV, consistent with the observed reactivity patterns and optical properties [25] [34].

Computational studies of solvent effects using the SMD (Solvation Model based on Density) have demonstrated the crucial role of solvent stabilization in charged intermediates [28] [29] [35]. Polar solvents provide significant stabilization of the transition states, leading to enhanced reaction rates and altered selectivity patterns [28] [29] [35].

High-level ab initio calculations using QCISD(T)/cc-pVTZ methods have provided benchmark quality energetics for key reaction steps [32]. These calculations confirm the reliability of the DFT and MP2 approaches for studying triazine reaction mechanisms [32].

The computational results have elucidated the electronic basis for the observed reactivity patterns, demonstrating that the electron-deficient character of the triazine ring results from the high electronegativity of nitrogen atoms and reduced aromatic delocalization [25] [26] [27]. The calculations predict that electron-withdrawing substituents further enhance reactivity by lowering the LUMO energy and increasing the electrophilic character of the triazine carbons [28] [29] [30].

Activation strain analysis has revealed that the reaction barriers are primarily determined by the deformation energy required to achieve the transition state geometry, with interaction energies playing a secondary role [7] [8]. This analysis provides a quantitative framework for understanding structure-reactivity relationships in triazine systems [7] [8].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

175.0148541 g/mol

Monoisotopic Mass

175.0148541 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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